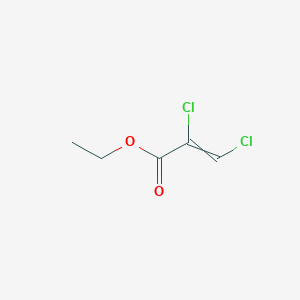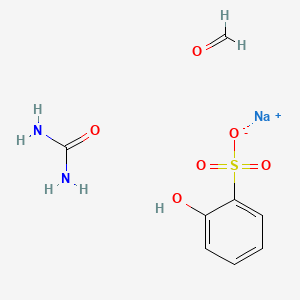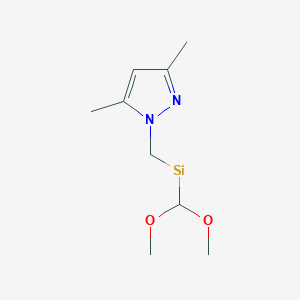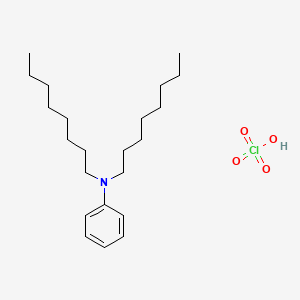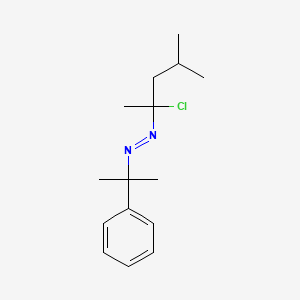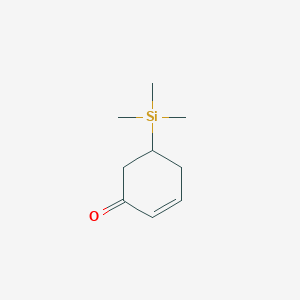
2-Cyclohexen-1-one, 5-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 5-(trimethylsilyl)- is an organic compound with the molecular formula C9H16OSi. It is a silyl enone, which means it contains both a silyl group and an enone functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 5-(trimethylsilyl)- can be synthesized through several methods. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, it can be obtained from the hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 5-(trimethylsilyl)- typically involves the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 5-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form cyclohexenol derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like organocopper reagents and Grignard reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include various cyclohexenol derivatives, cyclohexenone derivatives, and substituted cyclohexenes .
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 5-(trimethylsilyl)- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 5-(trimethylsilyl)- involves its ability to undergo various chemical reactions due to the presence of the enone functional group. The enone group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . Additionally, the silyl group can be easily removed or substituted, allowing for further functionalization of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: This compound is similar in structure but lacks the silyl group.
Cyclohexenone: Another similar compound that also lacks the silyl group but has similar reactivity.
Uniqueness
2-Cyclohexen-1-one, 5-(trimethylsilyl)- is unique due to the presence of the silyl group, which provides additional reactivity and allows for further functionalization. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications .
Propriétés
Numéro CAS |
56917-71-6 |
|---|---|
Formule moléculaire |
C9H16OSi |
Poids moléculaire |
168.31 g/mol |
Nom IUPAC |
5-trimethylsilylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)9-6-4-5-8(10)7-9/h4-5,9H,6-7H2,1-3H3 |
Clé InChI |
XURQBSWHQFVSPZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1CC=CC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


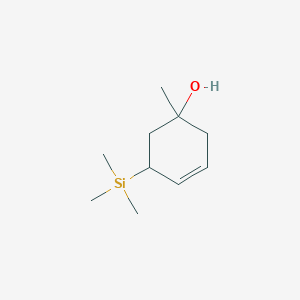

![Dipropyl [1-(methylamino)ethyl]phosphonate](/img/structure/B14623750.png)

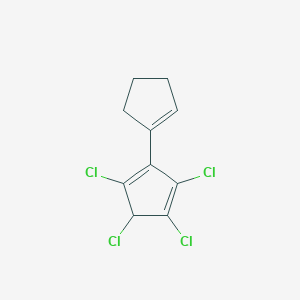
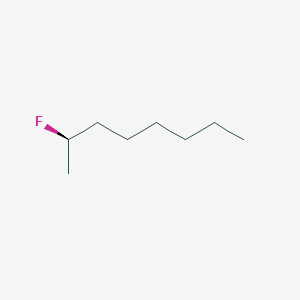
![Octyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14623770.png)
![1,1,1-Trifluoro-N-[3-(1-phenylethenyl)phenyl]methanesulfonamide](/img/structure/B14623785.png)
